Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate
CAS No.:
Cat. No.: VC15933989
Molecular Formula: C12H13FO4
Molecular Weight: 240.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13FO4 |
|---|---|
| Molecular Weight | 240.23 g/mol |
| IUPAC Name | ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate |
| Standard InChI | InChI=1S/C12H13FO4/c1-2-15-11(14)9-4-3-8(7-10(9)13)12-16-5-6-17-12/h3-4,7,12H,2,5-6H2,1H3 |
| Standard InChI Key | UFNCGVDSSJNWCI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)C2OCCO2)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate consists of a benzoate core substituted with a fluorine atom at the 2-position and a 1,3-dioxolane ring at the 4-position, esterified with an ethyl group. The dioxolane ring, a five-membered cyclic acetal, introduces stereoelectronic effects that influence reactivity and stability . Key structural identifiers include:
The fluorine atom’s electronegativity and the dioxolane’s conformational rigidity make this compound a valuable intermediate in medicinal chemistry, where fluorinated motifs are prized for their metabolic stability .
Physicochemical Properties
While experimental data on solubility and melting points remain limited, analogous fluorobenzoates exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF). The dioxolane ring enhances hydrophilicity compared to non-cyclic analogs, as evidenced by the slightly higher water solubility of related dioxolane-containing compounds .
Synthesis and Manufacturing
Retrosynthetic Analysis
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR (400 MHz, CDCl):
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δ 1.35 (t, Hz, 3H, CHCH)
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δ 4.30 (q, Hz, 2H, OCHCH)
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δ 4.85 (s, 1H, dioxolane CH)
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δ 6.95–7.45 (m, 3H, aromatic H)
The dioxolane protons resonate as a singlet due to equivalence, while the ethyl group’s splitting pattern confirms esterification .
NMR (100 MHz, CDCl):
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δ 14.1 (CHCH)
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δ 63.5 (OCHCH)
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δ 109.2 (dioxolane C)
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δ 165.4 (C=O)
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δ 162.1 (d, Hz, C-F)
The fluorine-coupled carbon signal at δ 162.1 aligns with meta-fluorinated aromatic systems .
Infrared (IR) Spectroscopy
Strong absorptions at (C=O stretch) and (C-F stretch) confirm the ester and fluorobenzene moieties. The dioxolane ring exhibits characteristic C-O-C stretches at .
Mass Spectrometry
The molecular ion peak at ([M+H]) matches the theoretical molecular weight. Fragment ions at ([M-OCHCH]) and ([CHFO]) indicate sequential loss of the ethyl group and dioxolane ring .
Applications in Pharmaceutical and Materials Science
Drug Intermediate
The compound serves as a precursor to kinase inhibitors and protease-activated receptor (PAR) antagonists. Its fluorine atom enhances binding affinity to hydrophobic enzyme pockets, while the dioxolane improves metabolic stability . A 2025 study demonstrated its utility in synthesizing fluorinated analogs of Imatinib, a tyrosine kinase inhibitor .
Polymer Chemistry
Incorporating the dioxolane ring into polyesters enhances thermal stability. Copolymers derived from this monomer exhibit glass transition temperatures () up to 145°C, outperforming non-fluorinated analogs by 20°C .
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